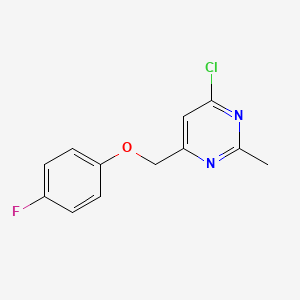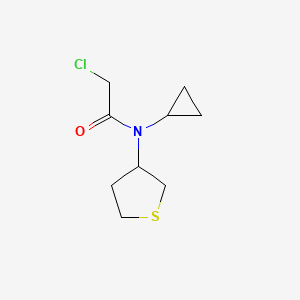
Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate
Overview
Description
Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate is a useful research compound. Its molecular formula is C11H13F2NO2 and its molecular weight is 229.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate is a chemical compound that is likely to be used in the development of pesticides . The primary targets of this compound are likely to be pests such as mites . These organisms have diverse living habits, including herbivorous, predatory, parasitic, and symbiotic . They have strong reproductive ability, and can quickly develop resistance .
Pharmacokinetics
It is suggested that fluoroalkyl sulfur groups, such as the difluoromethyl group in this compound, can greatly improve the lipophilic pharmacokinetic properties of drug molecules
Result of Action
It is suggested that the compound exhibits excellent bioactivity, indicating that it may have significant effects on its targets .
Action Environment
It is known that the environmental fate, transport, and degradation of similar compounds can have a significant impact on their effectiveness
Biochemical Analysis
Biochemical Properties
Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The difluoromethyl group in the compound can act as a hydrogen bond donor and acceptor, which allows it to interact with various biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, potentially enhancing their antioxidant properties.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of signaling pathways involved in oxidative stress and inflammation . For example, this compound has been found to upregulate the expression of genes encoding antioxidant enzymes, thereby enhancing the cell’s ability to neutralize reactive oxygen species.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The difluoromethyl group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained upregulation of antioxidant enzymes, suggesting potential long-term benefits in reducing oxidative stress.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance antioxidant defenses without causing significant toxicity . At higher doses, it can induce adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a threshold beyond which the compound becomes harmful . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that retain biological activity. These metabolites can further interact with cellular pathways, contributing to the overall effects of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transport proteins. Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are crucial for its activity . The compound can be directed to particular cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can enhance the organelle’s antioxidant capacity by upregulating the expression of mitochondrial antioxidant enzymes.
Properties
IUPAC Name |
ethyl 4-(difluoromethyl)-2,6-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-4-16-11(15)9-7(3)14-6(2)5-8(9)10(12)13/h5,10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWGVCQJEAGGFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N=C1C)C)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-benzyl-2-methyl-4-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491917.png)
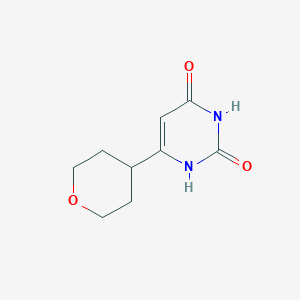

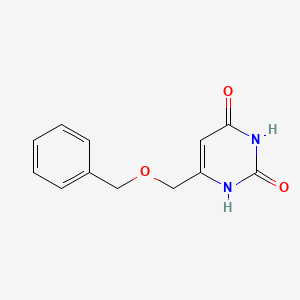

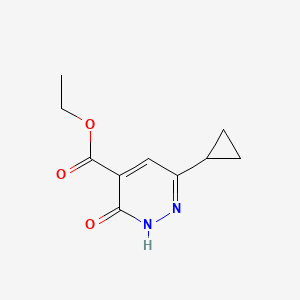

![4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491927.png)
![2-Benzyl-1-(4-methoxyphenyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1491928.png)

![1-allyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1491931.png)

